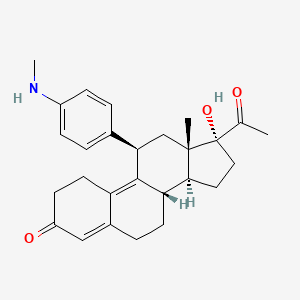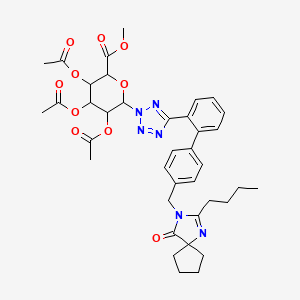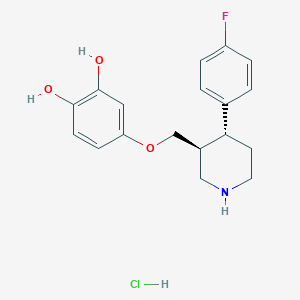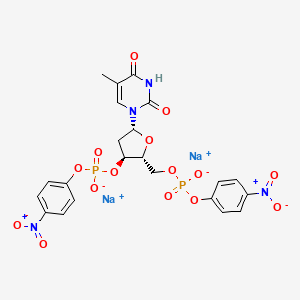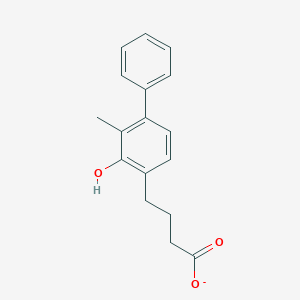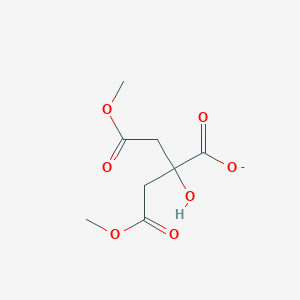
Naltrexone-d3 (100 ug/mL in Methanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naltrexone-d3 (100 µg/mL in Methanol) is a deuterated form of naltrexone, an opioid receptor antagonist. This compound is used primarily as an internal standard in various analytical applications, including pharmaceutical research, forensic analysis, clinical toxicology, and urine drug testing . The deuterium atoms in Naltrexone-d3 replace hydrogen atoms, making it useful in isotope dilution methods.
作用机制
Target of Action
Naltrexone-d3 primarily targets the mu-opioid receptors (MOR) , but it also has some activity at the kappa and delta opioid receptors . These receptors are part of the endogenous opioid system, which plays a crucial role in pain modulation, reward, and addictive behavior .
Mode of Action
Naltrexone-d3 acts as a competitive antagonist at these opioid receptors . It binds to these receptors and blocks the effects of endogenous opioids, such as endorphins . This action prevents the euphoric and sedative effects typically associated with opioid use . Naltrexone-d3 itself has little or no effect in the absence of opioids or alcohol .
Biochemical Pathways
Naltrexone-d3 affects the opioid signaling pathway . By blocking the opioid receptors, it prevents the activation of this pathway by endogenous or exogenous opioids . This action can lead to a reduction in opioid cravings and a decrease in the rewarding effects of alcohol and opioids . Naltrexone is mainly metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes .
Pharmacokinetics
The pharmacokinetics of Naltrexone-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Naltrexone is effective orally, longer-lasting, and more potent than naloxone . It is mainly metabolized to 6β-naltrexol by dihydrodiol dehydrogenase enzymes . .
Result of Action
The molecular and cellular effects of Naltrexone-d3’s action involve the antagonization of most of the subjective and objective effects of opiates , including respiratory depression, miosis, euphoria, and drug craving . At the cellular level, Naltrexone-d3’s antagonistic action at the opioid receptors can lead to changes in cell signaling and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Naltrexone-d3. For instance, genetic variation in the mu-opioid receptor gene (OPRM1) and other genes related to opioid signaling and dopamine reuptake and inactivation can affect the response to Naltrexone-d3 . Age and sex have also been found to contribute to variability in Naltrexone biotransformation . Therefore, individual factors such as genetics, age, and sex should be considered when using Naltrexone-d3.
生化分析
Biochemical Properties
Naltrexone-d3, like its parent compound Naltrexone, is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist for mu-opioid receptors, but also has an affinity for kappa and delta opioid receptors . The primary active metabolite of Naltrexone-d3 is 6-beta-naltrexol-d3, which is produced through the enzymatic reduction by dihydrodiol dehydrogenase enzymes .
Cellular Effects
Naltrexone-d3 exerts several effects on various types of cells and cellular processes. It has been shown to reduce craving and stimulation in cells, while increasing sedation and negative mood . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Naltrexone-d3 is primarily through its antagonistic effect on opioid receptors. It competitively binds to these receptors, blocking the effects of endogenous opioids . This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .
Temporal Effects in Laboratory Settings
In laboratory settings, Naltrexone-d3 has shown to have temporal effects. Studies have shown that Naltrexone-d3 reduces the likelihood of drinking and heavy drinking, blunts craving in the laboratory and in the natural environment, and alters subjective responses to alcohol consumption .
Dosage Effects in Animal Models
In animal models, the effects of Naltrexone-d3 vary with different dosages. Studies have shown significant decreases in the number of individuals with tumors relative to control using doses of 0.1, 0.4, or 1.0 mg/kg daily . High doses and continuous administration can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .
Metabolic Pathways
Naltrexone-d3 is involved in several metabolic pathways. It is primarily metabolized to an active metabolite 6-beta-naltrexol-d3 by dihydrodiol dehydrogenase enzymes . Both parent drug and metabolites are excreted primarily by the kidney .
Transport and Distribution
Naltrexone-d3 is transported and distributed within cells and tissues. Studies have shown that Naltrexone-d3 is taken up in a concentration-dependent manner in hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line .
Subcellular Localization
The subcellular localization of Naltrexone-d3 is not well-studied. Given its similarity to Naltrexone, it is likely to be found in similar locations within the cell, primarily at the sites of opioid receptors. These receptors are typically located on the cell surface, particularly on neurons in the central nervous system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naltrexone-d3 involves the incorporation of deuterium atoms into the naltrexone molecule. The process typically starts with simple, achiral precursors. Catalytic enantioselective Sharpless dihydroxylation is employed to introduce the stereogenic centers . A Rhodium (I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade provides the hexahydro isoquinoline bicyclic framework that serves as the precursor to the morphinan core .
Industrial Production Methods
Industrial production of Naltrexone-d3 involves similar synthetic routes but on a larger scale. The mixture is heated to a temperature in the range of 30 to 100°C, preferably in the range of 50-70°C . Reaction time is adjusted to achieve a reasonably high conversion rate .
化学反应分析
Types of Reactions
Naltrexone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naltrexone N-oxide, while reduction can yield naltrexol .
科学研究应用
Naltrexone-d3 is extensively used in scientific research due to its stability and isotopic labeling. Its applications include:
Pharmaceutical Research: Used as an internal standard for naltrexone testing and isotope dilution methods.
Forensic Analysis: Helps in the accurate quantification of naltrexone in biological samples.
Clinical Toxicology: Used in the monitoring of pain prescription and urine drug testing.
Pain Management: Low-dose naltrexone has shown promise in reducing symptoms related to chronic pain conditions such as fibromyalgia and multiple sclerosis.
Cancer Research: Studies have documented its involvement in cancer progression and potential anticancer efficacy.
相似化合物的比较
Similar Compounds
Naloxone: Another opioid receptor antagonist used to reverse opioid overdoses.
Nalorphine: An opioid antagonist with partial agonist properties.
Oxymorphone: A potent opioid analgesic.
Uniqueness
Naltrexone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Unlike naloxone and nalorphine, naltrexone-d3 is primarily used as an internal standard in research settings .
属性
CAS 编号 |
1261080-26-5 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i10D2,11D |
InChI 键 |
DQCKKXVULJGBQN-VOVHGNGRSA-N |
手性 SMILES |
[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
规范 SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
同义词 |
(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one; _x000B_Antaxone-D3; Depade-D3; EN 1639A-D3; NIH 8503-D3; Nalorex-D3; Trexan-D3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


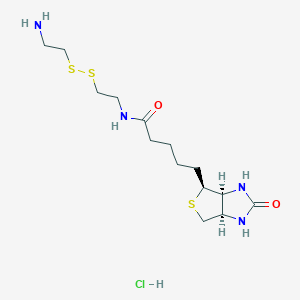
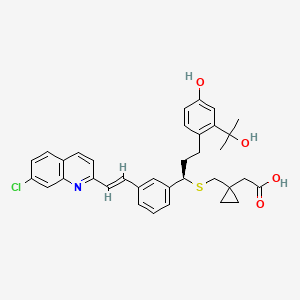
![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)

